N-cyclopentyl-4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-2-nitroaniline
Description
N-cyclopentyl-4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-2-nitroaniline is a complex organic compound that features a unique combination of functional groups, including a furan ring, an oxadiazole ring, and a nitroaniline moiety
Properties
IUPAC Name |
N-cyclopentyl-4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-2-nitroaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O4/c22-21(23)14-10-11(7-8-13(14)18-12-4-1-2-5-12)17-19-16(20-25-17)15-6-3-9-24-15/h3,6-10,12,18H,1-2,4-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGRURYMYKMYRPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC2=C(C=C(C=C2)C3=NC(=NO3)C4=CC=CO4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-2-nitroaniline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of a suitable precursor, such as a 1,4-dicarbonyl compound, under acidic conditions.
Synthesis of the Oxadiazole Ring: The oxadiazole ring is formed by the reaction of a hydrazide with a nitrile in the presence of a dehydrating agent, such as phosphorus oxychloride.
Coupling Reactions: The furan and oxadiazole rings are then coupled with an aniline derivative through a series of nucleophilic substitution reactions.
Introduction of the Nitro Group: The nitro group is introduced via nitration of the aniline derivative using a mixture of concentrated sulfuric acid and nitric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to improve yield and reduce costs. This could include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-2-nitroaniline can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder with hydrochloric acid.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Furanones or other oxygenated furan derivatives.
Reduction: N-cyclopentyl-4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-2-aminoaniline.
Substitution: Halogenated or sulfonated derivatives of the original compound.
Scientific Research Applications
N-cyclopentyl-4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-2-nitroaniline has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial or anticancer agent due to the presence of the furan and oxadiazole rings, which are known to exhibit biological activity.
Material Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for advanced materials.
Chemical Biology: It can be used as a probe to study biological pathways and interactions due to its ability to undergo specific chemical reactions.
Mechanism of Action
The mechanism of action of N-cyclopentyl-4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-2-nitroaniline involves its interaction with biological targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The furan and oxadiazole rings may also interact with specific proteins, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
N-cyclopentyl-4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-2-aminoaniline: Similar structure but with an amino group instead of a nitro group.
N-cyclopentyl-4-[3-(furan-2-yl)-1,2,4-thiadiazol-5-yl]-2-nitroaniline: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.
Uniqueness
N-cyclopentyl-4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-2-nitroaniline is unique due to the combination of the furan, oxadiazole, and nitroaniline moieties, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable target for research and development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
